Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate is a complex organic compound characterized by its unique structure, which includes a triazine ring, diphenylamino group, and ethoxy-oxoethyl sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate typically involves multiple steps. One common method includes the reaction of 4-(diphenylamino)-6-chloro-1,3,5-triazine with ethyl 2-mercaptoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines, thiols, and alcohols, with bases like triethylamine or sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[4-(diphenylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetate
- Ethyl 2-{[4-(diphenylamino)-6-(phenylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetate
- Ethyl 2-{[4-(diphenylamino)-6-(butylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetate
Uniqueness
Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate is unique due to the presence of the ethoxy-oxoethyl sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H24N4O4S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-[[4-(2-ethoxy-2-oxoethyl)sulfanyl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H24N4O4S2/c1-3-30-19(28)15-32-22-24-21(25-23(26-22)33-16-20(29)31-4-2)27(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
VGXXQZAQONBSPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)OCC |
Origin of Product |
United States |
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